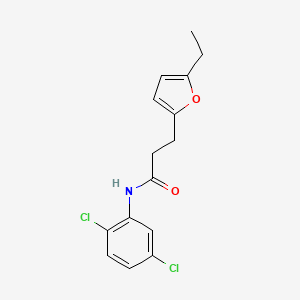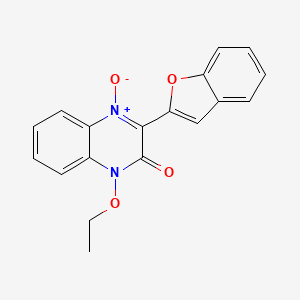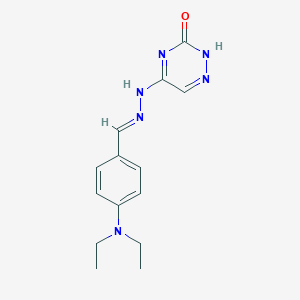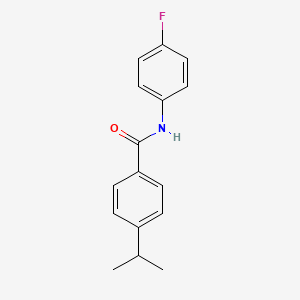![molecular formula C18H13ClN2O2 B5882818 N-{[(2-chlorophenyl)amino]carbonyl}-2-naphthamide](/img/structure/B5882818.png)
N-{[(2-chlorophenyl)amino]carbonyl}-2-naphthamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{[(2-chlorophenyl)amino]carbonyl}-2-naphthamide, also known as NPC, is a chemical compound that has been widely used in scientific research for its unique properties. The compound is a member of the naphthamide family, which has been studied extensively for their biological activities. NPC is a potent inhibitor of the enzyme poly(ADP-ribose) polymerase-1 (PARP-1), which plays an important role in DNA repair and cell survival.
科学的研究の応用
N-{[(2-chlorophenyl)amino]carbonyl}-2-naphthamide has been used extensively in scientific research as a tool to study the role of PARP-1 in various biological processes. PARP-1 is an enzyme that plays a critical role in DNA repair, and its inhibition by this compound has been shown to enhance the sensitivity of cancer cells to chemotherapy and radiation therapy. This compound has also been used to study the role of PARP-1 in inflammation, oxidative stress, and cell death.
作用機序
N-{[(2-chlorophenyl)amino]carbonyl}-2-naphthamide acts as a potent inhibitor of PARP-1 by binding to the catalytic domain of the enzyme. PARP-1 is an enzyme that plays a critical role in DNA repair, and its inhibition by this compound leads to the accumulation of DNA damage, which ultimately results in cell death. This compound has been shown to be selective for PARP-1 over other PARP family members, making it a valuable tool for studying the specific role of PARP-1 in various biological processes.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. Inhibition of PARP-1 by this compound leads to the accumulation of DNA damage, which ultimately results in cell death. This compound has also been shown to enhance the sensitivity of cancer cells to chemotherapy and radiation therapy. In addition, this compound has been shown to have anti-inflammatory and antioxidant properties.
実験室実験の利点と制限
One of the main advantages of N-{[(2-chlorophenyl)amino]carbonyl}-2-naphthamide is its selectivity for PARP-1 over other PARP family members. This makes it a valuable tool for studying the specific role of PARP-1 in various biological processes. Another advantage of this compound is its ability to enhance the sensitivity of cancer cells to chemotherapy and radiation therapy. However, one limitation of this compound is its poor solubility in water, which can make it difficult to work with in certain experiments.
将来の方向性
There are a number of future directions for research involving N-{[(2-chlorophenyl)amino]carbonyl}-2-naphthamide. One area of interest is the development of new PARP inhibitors that are more potent and selective than this compound. Another area of interest is the use of PARP inhibitors, including this compound, in combination with other therapies for the treatment of cancer. Additionally, there is interest in the use of PARP inhibitors for the treatment of other diseases, such as neurodegenerative disorders and cardiovascular disease. Finally, there is interest in the development of new methods for the delivery of PARP inhibitors, including this compound, to improve their efficacy and reduce their side effects.
合成法
The synthesis of N-{[(2-chlorophenyl)amino]carbonyl}-2-naphthamide involves the reaction of 2-naphthoyl chloride with 2-chloroaniline in the presence of a base such as triethylamine. The reaction proceeds via an amide coupling mechanism to yield this compound as a white crystalline solid. The purity of this compound can be improved by recrystallization from a suitable solvent.
特性
IUPAC Name |
N-[(2-chlorophenyl)carbamoyl]naphthalene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClN2O2/c19-15-7-3-4-8-16(15)20-18(23)21-17(22)14-10-9-12-5-1-2-6-13(12)11-14/h1-11H,(H2,20,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJBHICZRBDFUTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)NC(=O)NC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{[(3-chloro-4-fluorophenyl)amino]carbonothioyl}-2-furamide](/img/structure/B5882735.png)
![N'-(3-methoxyphenyl)-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylurea](/img/structure/B5882738.png)


![N-[4-(dimethylamino)phenyl]-2-biphenylcarboxamide](/img/structure/B5882756.png)





![N-benzyl-2-[(methylsulfonyl)amino]benzamide](/img/structure/B5882808.png)
![N-{[(2-hydroxy-3,5-dimethylphenyl)amino]carbonothioyl}-2-methylbenzamide](/img/structure/B5882814.png)

